molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8

(R)-1-Boc-2-methyl-[1,4]diazepane

Cat. No. B1377953
CAS RN: 1374130-05-8
M. Wt: 214.3 g/mol
InChI Key: FPUHWSHGYILARO-SECBINFHSA-N
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Description

“®-1-Boc-2-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms . 1,4-Diazepines are associated with a wide range of biological activities and have been the subject of extensive research for several decades .


Synthesis Analysis

The synthesis of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, often involves the use of continuous flow chemistry . This method allows for efficient access to highly demanded active pharmaceutical ingredients . The flow synthesis of benzodiazepines has been reported by several groups .


Molecular Structure Analysis

The molecular structure of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, is characterized by a seven-membered ring containing two nitrogen atoms . This structure is a core element in the structure of benzodiazepines and thienodiazepines .


Chemical Reactions Analysis

1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are involved in a variety of chemical reactions . Scientists have been actively studying the synthesis and reactions of 1,4-diazepines for many years due to their medicinal importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are influenced by their molecular structure. For example, 1,4-diazepine has a molar mass of 94.11454 .

Scientific Research Applications

Biocatalysis

1,4-Diazepanes can be synthesized through biocatalytic methods such as enzymatic intramolecular asymmetric reductive amination. This process can be used to create chiral 1,4-diazepanes with potential applications in pharmaceutical synthesis .

Pharmaceutical Synthesis

The chiral nature of compounds like “®-1-Boc-2-methyl-[1,4]diazepane” makes them valuable in the synthesis of pharmaceuticals where stereochemistry plays a crucial role in drug efficacy .

Therapeutic Applications

Diazepane derivatives have been noted for their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities .

Structural Analysis

The crystal structures of diazepane derivatives can be studied for their potential use in docking studies and drug design .

Organic Synthesis

N-Propargylamines are transformed into significant N-heterocycles like 1,4-diazepanes through atom economy and shorter synthetic routes .

Catalysis

Ketimine intermediates can react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to synthesize substituted 1,4-diazepines .

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one Molecules | Free Full-Text | Synthesis of Substituted 1,4-Diazepines New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Synthesis of Substituted 1,4-Diazepines via Ketimine Intermediates

Mechanism of Action

While the specific mechanism of action for “®-1-Boc-2-methyl-[1,4]diazepane” is not provided, diazepam, a 1,4-benzodiazepine, works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system .

Safety and Hazards

The safety data sheet for a related compound, 1,4-diazepine, indicates that it is toxic in contact with skin and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, these compounds could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-methyl-[1,4]diazepane

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